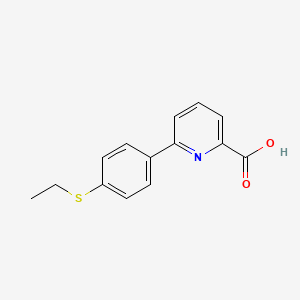

6-(4-Ethylthiophenyl)picolinic acid

Description

Overview of Picolinic Acid Derivatives as a Scaffold for Research

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound with the formula C₅H₄N(CO₂H). wikipedia.org Its structure, featuring a carboxylic acid group at the 2-position of a pyridine (B92270) ring, provides a versatile scaffold for chemical modification. wikipedia.orgnih.gov The pyridine ring, being electron-deficient, can engage in various interactions such as π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The carboxylic acid group adds polarity and possesses the ability to coordinate with metal ions, a property that is highly valuable in the design of enzyme inhibitors and other functional molecules. nih.gov

The ease of substitution at different positions on the pyridine ring allows for extensive structural diversification, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired activities and selectivities. nih.gov This inherent versatility has established picolinic acid derivatives as "privileged structures" in drug discovery, meaning they are molecular frameworks that are capable of binding to multiple biological targets. proquest.com

Historical Context and Significance of Picolinic Acid in Biochemical Pathways and Synthetic Chemistry

Picolinic acid is not merely a synthetic curiosity; it is an endogenous metabolite of the amino acid L-tryptophan, formed via the kynurenine (B1673888) pathway. wikipedia.orgnih.govhealthmatters.io While its precise physiological role is still under investigation, it has been implicated in a range of neuroprotective, immunological, and anti-proliferative effects. nih.govhealthmatters.ionih.gov One of its most well-documented properties is its efficiency as a chelating agent for various metal ions, including zinc, iron, copper, and chromium. wikipedia.orgnih.gov This chelating ability is believed to facilitate the absorption of these essential minerals in the small intestine. healthmatters.io

In the realm of synthetic chemistry, the utility of picolinic acid has been recognized for over a century. Its derivatives have been instrumental in the development of a wide array of pharmaceuticals targeting conditions such as tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov Natural products containing the picolinic acid moiety, such as streptonigrin (B15502) and fusaric acid, exhibit notable antitumor and antibacterial properties. nih.gov Commercially, picolinic acid is produced through methods like the ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile. wikipedia.org

Academic Research Trajectories for Novel Picolinic Acid Analogues, with Focus on 6-(4-Ethylthiophenyl)picolinic Acid

The foundational importance of the picolinic acid scaffold has spurred extensive academic research into novel analogues with tailored properties. Scientists have systematically modified the picolinic acid core to explore new chemical space and biological activities. These modifications often involve the introduction of various substituents onto the pyridine ring to modulate the molecule's physicochemical properties and biological target interactions. proquest.compensoft.netnih.gov

A significant area of this research has been the development of picolinic acid-based ligands for metal ion complexation, with applications in medical imaging and radiotheranostics. nih.govnih.govresearchgate.net For instance, derivatives like neunpa and octapa are being investigated as chelators for radiometals used in cancer therapy and diagnosis. nih.gov Another major research direction is the synthesis of picolinic acid derivatives as potential herbicides. nih.gov

Within this landscape of innovation, 6-substituted picolinic acids have garnered considerable attention. The introduction of a substituent at the 6-position can significantly influence the molecule's conformation and electronic distribution. Research into compounds like 6-phenylacetylene picolinic acid and 6-(4-cyanophenyl)picolinic acid has demonstrated the potential of this substitution pattern in materials science and medicine. nih.gov It is within this context that This compound emerges as a compound of interest. The introduction of the 4-ethylthiophenyl group at the 6-position presents a unique combination of a flexible ethyl group and a sulfur-containing aromatic ring, offering new possibilities for intermolecular interactions and biological activity.

Rationale for Investigating this compound in Contemporary Chemical and Biological Research

The investigation into this compound is driven by the continual need for novel compounds with improved or entirely new functionalities. The rationale for its study in contemporary research is multifaceted. The presence of the ethylthioether linkage introduces a degree of conformational flexibility and a potential site for metabolic modification, which can be advantageous in drug design. The sulfur atom can participate in unique non-covalent interactions, such as sulfur-π and lone pair-π interactions, which can contribute to enhanced binding at biological targets.

Furthermore, the lipophilic nature of the 4-ethylthiophenyl group can influence the compound's pharmacokinetic profile, potentially improving its ability to cross cellular membranes. The exploration of this specific analogue is a logical progression in the systematic study of 6-substituted picolinic acids, aiming to build a comprehensive understanding of structure-activity relationships within this chemical class. The synthesis and characterization of this compound and related derivatives are crucial steps in unlocking their potential applications in fields ranging from medicinal chemistry to materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-2-18-11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARAFSQHPWUIFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647066 | |

| Record name | 6-[4-(Ethylsulfanyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-60-7 | |

| Record name | 6-[4-(Ethylsulfanyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 6 4 Ethylthiophenyl Picolinic Acid Derivatives

Systematic Structural Modifications at the C-6 Position and the Phenyl Ring

Impact of Thioether Linkage on Biological Interactions

The thioether (-S-) linkage between the picolinic acid and phenyl rings is a key structural feature. In drug design, a thioether is often considered a bioisostere of an ether (-O-) or a methylene (B1212753) (-CH2-) group. nih.gov Bioisosteric replacement is a strategy used to modify a compound's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, which can significantly impact biological activity. nih.gov

The sulfur atom in the thioether linkage possesses lone pairs of electrons and can participate in hydrogen bonding as an acceptor. Its larger atomic radius compared to oxygen and its ability to engage in non-covalent interactions can influence the compound's binding affinity and selectivity for its target protein. The replacement of a phenyl ring with a thienyl ring in some biologically active compounds has been shown to enhance potency, suggesting the importance of the sulfur-containing heterocycle in biological interactions. nih.gov

Influence of Alkyl Chain Length and Branching (e.g., Ethyl) on Activity

The ethyl group (-CH2CH3) attached to the sulfur atom contributes to the molecule's lipophilicity and steric profile. The length and branching of the alkyl chain can have a profound effect on biological activity. An increase in alkyl chain length generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within a receptor. However, an excessively long or bulky alkyl group can also lead to steric hindrance, preventing optimal binding.

Studies on other classes of biologically active molecules have demonstrated a clear relationship between alkyl chain length and efficacy. For instance, in a series of ionically-functionalized polymers, shorter alkyl side chains led to stronger ionic aggregates and superior tensile properties due to reduced steric hindrance. nih.gov In the context of 6-(4-ethylthiophenyl)picolinic acid, the ethyl group likely represents a balance between favorable hydrophobic interactions and avoiding steric clashes within a potential binding site.

To illustrate the effect of alkyl chain modifications on biological activity, the following table presents hypothetical data based on common SAR trends.

| Compound | Alkyl Group (R) | Relative Potency |

| 6-(4-(Methylthio)phenyl)picolinic acid | -CH3 | 1.0 |

| 6-(4-(Ethylthio)phenyl)picolinic acid | -CH2CH3 | 1.5 |

| 6-(4-(Propylthio)phenyl)picolinic acid | -CH2CH2CH3 | 1.2 |

| 6-(4-(Isopropylthio)phenyl)picolinic acid | -CH(CH3)2 | 0.8 |

This table is for illustrative purposes and the data is not based on experimental results for this specific compound series.

Effects of Substituents on the Phenyl Ring on Biological Efficacy

In related 6-aryl-picolinate herbicides, the nature of the aryl substituent significantly impacts their herbicidal activity. mdpi.com For example, the introduction of electron-withdrawing groups on the phenyl ring can alter the pKa of the picolinic acid and influence its interaction with target proteins.

The table below summarizes the observed effects of phenyl ring substituents on the herbicidal activity of a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which can provide insights into potential SAR trends for this compound analogues. wikipedia.org

| Compound ID | Aryl Substituent | Herbicidal Activity (IC50, µM) * |

| V-1 | 4-tolyl | >100 |

| V-4 | 4-fluorophenyl | 1.78 |

| V-9 | 4-chlorophenyl | 0.45 |

Data extracted from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. wikipedia.org

These findings suggest that electron-withdrawing substituents on the phenyl ring, such as fluorine and chlorine, can enhance biological activity.

Role of the Picolinic Acid Carboxyl Group and Pyridine (B92270) Nitrogen in Receptor Binding and Biological Action

The picolinic acid moiety, which is pyridine-2-carboxylic acid, is a fundamental component for the biological activity of this class of compounds. oup.com The carboxyl group (-COOH) and the pyridine nitrogen atom are key to its function.

The carboxyl group is ionizable and can exist as a carboxylate anion (-COO-) at physiological pH. This negative charge is often crucial for forming ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in the binding site of a target protein.

The pyridine nitrogen is a hydrogen bond acceptor and can also coordinate with metal ions. oup.com The ability of picolinic acid to act as a bidentate chelating agent for various metal ions is a well-established property. oup.com This chelation can be a direct mechanism of action or can influence the conformation of the molecule, pre-organizing it for optimal receptor binding. The relative orientation of the carboxyl group and the pyridine nitrogen allows for the formation of a stable five-membered ring upon chelation with a metal ion.

Stereochemical Considerations and Their Relevance to Biological Activity

While this compound itself is not chiral, the introduction of chiral centers or the presence of axial chirality in its derivatives can have significant implications for biological activity. Many biological receptors are chiral, and thus, enantiomers of a chiral molecule often exhibit different potencies and efficacies.

In a study on axially chiral 6-aryl-substituted picolinic esters, the stereochemical stability was found to be influenced by the nature of the substituent on the aryl ring. nih.gov This highlights that the rotational barrier around the bond connecting the picolinic acid and the phenyl ring can lead to atropisomers, which are stereoisomers resulting from hindered rotation. If the rotation is sufficiently restricted, these atropisomers can be isolated and may display distinct biological activities.

The following table illustrates the effect of ortho-substituents on the rotational energy barrier in a related system of naphthyl-substituted picolinic esters. nih.gov

| Ortho-Substituent (R) | Rotational Energy Barrier (ΔG‡, kJ mol−1) | Racemization Half-life (t1/2) |

| CH3 | >130 | 1600 years |

| CH3O | 100 | 7 days |

Data from a study on axially chiral naphthyl-substituted picolinic esters. nih.gov

This data demonstrates that even subtle changes to substituents can dramatically affect the stereochemical stability of such compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, a QSAR model could be developed to predict the activity of novel derivatives and to guide the synthesis of more potent compounds.

A typical QSAR study involves the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For instance, a QSAR study on a series of phenoxypyrimidine derivatives as p38 kinase inhibitors revealed the importance of steric effects, hydrogen bonding, and electronic properties for their inhibitory activity. researchgate.net Similarly, a 3D-QSAR study on HIV-1 integrase inhibitors showed that steric and electrostatic interactions played a crucial role in modulating their activity.

A hypothetical QSAR equation for a series of 6-(4-alkylthiophenyl)picolinic acid analogues might take the form:

log(1/IC50) = alogP + bσ + c*Es + d

Where:

log(1/IC50) is the biological activity.

logP represents the lipophilicity.

σ is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter.

a, b, c, and d are constants determined by regression analysis.

Such a model would allow researchers to prioritize the synthesis of compounds with the most promising predicted activity, thereby accelerating the discovery of new lead compounds.

No Publicly Available Research Found for this compound

Efforts to locate studies detailing the in vitro cellular and biochemical activities of this specific compound were unsuccessful. Searches for its potential antiviral, antimicrobial, or immunomodulatory effects yielded no relevant results. Consequently, information regarding its activity against enveloped viruses like SARS-CoV-2 and influenza A virus, its mechanisms of viral entry inhibition, its efficacy against bacterial and fungal pathogens such as Mycobacterium avium complex and Candida albicans, or its immunomodulatory influence on macrophage effector functions is not available in the public domain.

The initial investigation sought to populate a detailed article outline focusing on these specific biological activities. However, the absence of any primary research or reviews on this compound prevents the generation of an evidence-based article.

It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published. At present, however, no scientific literature is accessible to substantiate the biological and pharmacological profile of this compound as per the requested article structure.

Biological and Pharmacological Investigations of 6 4 Ethylthiophenyl Picolinic Acid

In Vitro Cellular and Biochemical Studies

Anti-Proliferative Activity in Cell Lines (e.g., Non-Small Cell Lung Cancer)

Derivatives of picolinic acid have demonstrated notable anti-proliferative activity against various cancer cell lines, particularly non-small cell lung cancer (NSCLC). pensoft.net For instance, certain quinazolin-4(3H)-one derivatives exhibit growth-inhibitory effects in lung cancer cells. nih.gov One such derivative, BIQO-19, has shown improved solubility and potent anti-proliferative activity in NSCLC cells, including those resistant to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKI). nih.govnih.gov BIQO-19 effectively curbed the growth of EGFR-TKI-resistant H1975 NSCLC cells by suppressing the expression of activated Aurora Kinase A (p-AKA). nih.govnih.gov

Similarly, another novel derivative of picolinic acid displayed cytotoxic activity against A549 lung cancer cells, with an IC50 of 99.93 µM, while showing no such activity against MCF-7 breast cancer cells or normal cells. pensoft.net This selectivity suggests its potential as a targeted therapeutic agent for lung cancer. pensoft.net The anti-proliferative effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest. nih.govnih.gov

| Compound | Cell Line | Effect | Reference |

| BIQO-19 | H1975 (EGFR-TKI-resistant NSCLC) | Inhibited growth, suppressed p-AKA expression | nih.govnih.gov |

| Picolinic acid derivative (Compound 5) | A549 (NSCLC) | Cytotoxic activity (IC50 = 99.93 µM) | pensoft.net |

| Picolinic acid derivative (Compound 5) | MCF-7 (Breast Cancer) | No significant cytotoxic activity | pensoft.net |

Induction of Endoplasmic Reticulum Stress and Apoptosis Pathways

The anti-cancer mechanism of picolinic acid derivatives often involves the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis. pensoft.net For example, a novel picolinic acid derivative was found to trigger apoptosis in A549 lung cancer cells, as evidenced by fragmented nuclei and DNA laddering. pensoft.net This compound activated caspases 3, 4, and 9. pensoft.net Interestingly, it did not cause the release of cytochrome c from the mitochondria but did lead to a greater release of smac/DIABLO into the cytosol. pensoft.net Furthermore, this derivative, much like the ER stress inducer thapsigargin, enhanced the phosphorylation of eIF2, indicating the activation of an atypical ER stress pathway. pensoft.net

This aligns with findings on other cytotoxic compounds where the induction of ER stress is a key contributor to their cell-killing effects. nih.gov Saturated fatty acids, for instance, induce ER stress and apoptosis in human liver cells through the PERK/ATF4/CHOP signaling pathway. nih.gov The process is marked by the upregulation of proteins such as BiP, ATF4, and CHOP. nih.gov

Osteogenic and Bone Anabolic Effects in Mesenchymal Stem Cells

Mesenchymal stem cells (MSCs) are crucial for bone tissue engineering due to their ability to differentiate into osteoblasts. nih.gov Various factors can influence and enhance this osteogenic differentiation. For instance, mechanical signals, even at very low intensities, can provide a significant anabolic stimulus to bone and encourage MSCs to differentiate into osteoblasts rather than adipocytes. unc.edu

Extracellular vesicles derived from osteogenically differentiated MSCs have also been shown to rescue the osteogenic potential of MSCs that has been impaired by conditions like hypoxia. mdpi.com These vesicles can promote new bone formation and improve histological outcomes. mdpi.com Furthermore, certain natural compounds like taxifolin (B1681242) have been reported to promote the osteogenesis of human bone marrow MSCs, in part by antagonizing the NF-κB signaling pathway. researchgate.net While direct studies on 6-(4-Ethylthiophenyl)picolinic acid's effects on MSCs are not specified, the broader family of compounds and related mechanisms suggest a potential area for investigation into its bone anabolic properties.

Herbicidal Activity as a Synthetic Auxin Agonist

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.gov These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA) and are used to control broadleaf weeds. hracglobal.com The development of new picolinate (B1231196) compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl highlights the ongoing importance of this chemical family in agriculture. nih.gov Researchers have designed and synthesized numerous derivatives to discover compounds with potent herbicidal activity. nih.govnih.gov

The mode of action of these herbicides involves their interaction with specific binding sites in target proteins, which has led to a slower increase in weed resistance compared to other herbicide classes. nih.gov This makes them a promising area for the development of new herbicidal solutions. nih.gov

Inhibition of Plant Root Growth (e.g., Arabidopsis thaliana)

A key indicator of the herbicidal activity of synthetic auxins is their ability to inhibit plant root growth. nih.gov Arabidopsis thaliana is a common model organism for these studies. nih.govnih.gov For example, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were tested for their inhibitory activity against the root growth of Arabidopsis thaliana. nih.gov One compound, V-7, showed an IC50 value that was 45 times lower than the commercial herbicide halauxifen-methyl, indicating very high potency. nih.gov

Similarly, another study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds found that many of them exhibited superior inhibitory effects on A. thaliana root growth compared to picloram (B1677784), with some even outperforming the new herbicide florpyrauxifen. nih.gov

| Compound Series | Test | Result | Reference |

| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Inhibition of A. thaliana root growth | Compound V-7 had an IC50 value 45 times lower than halauxifen-methyl. | nih.gov |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Inhibition of A. thaliana root growth | Several compounds showed better inhibition than picloram and florpyrauxifen. | nih.gov |

Interaction with Auxin Receptors (e.g., AFB5)

The herbicidal action of picolinate auxins is mediated through their interaction with specific auxin receptors. nih.govnih.gov Genetic studies in Arabidopsis have identified the F-box protein AFB5 as a key receptor for picolinate auxins like picloram. nih.govnih.gov Mutations in the AFB5 gene confer significant resistance to these herbicides while having minimal effect on the response to other auxins like 2,4-D and IAA. nih.govnih.gov This demonstrates that chemical specificity in auxin signaling is determined by the upstream components of the response pathway. nih.gov

Molecular docking studies have further elucidated this interaction. For instance, a highly active herbicidal compound, V-7, was shown to dock more intensively with the auxin-signaling F-box protein 5 (AFB5) receptor than picloram, which correlates with its potent herbicidal activity. nih.gov This suggests that a significant portion of the plant's response to picolinate auxins is mediated by the SCFAFB5 ubiquitin ligase complex. nih.gov

Enzyme Interaction and Inhibition Studies

Binding to Zinc Finger Proteins (ZFPs) and Zinc Chelation

No studies were found that investigate the binding of this compound to zinc finger proteins or detail its specific zinc chelation properties.

Influence on Kynurenine (B1673888) Pathway Enzymes (e.g., Tryptophan 2,3-Dioxygenase, Indoleamine 2,3-Dioxygenase)

There is no available research on the influence of this compound on key enzymes of the kynurenine pathway, such as Tryptophan 2,3-Dioxygenase or Indoleamine 2,3-Dioxygenase.

Modulation of Metallo-β-Lactamases

Information regarding the modulation of metallo-β-lactamases by this compound is not present in the current scientific literature.

In Vivo Pre-clinical Animal Model Investigations

Antiviral Efficacy in Animal Models (e.g., Murine models for Influenza, Hamster models for SARS-CoV-2)

No preclinical studies in murine models for influenza or hamster models for SARS-CoV-2 have been reported to evaluate the antiviral efficacy of this compound.

Antimicrobial Efficacy in Animal Models

There are no published findings on the antimicrobial efficacy of this compound in any animal models.

Research on this compound Remains Limited

Detailed scientific information regarding the specific biological and pharmacological effects of the chemical compound this compound is not currently available in publicly accessible research literature.

Despite targeted searches for data on its influence on bone formation and herbicidal properties, no studies were identified that specifically investigate "this compound". The existing body of research focuses on related but structurally distinct picolinic acid derivatives.

For instance, studies on picolinic acid itself have shown potential anabolic effects on bone in C57BL/6 mice. This research highlights the broader potential of the picolinic acid scaffold in bone biology. However, these findings cannot be directly extrapolated to the ethylthiophenyl substituted variant.

Similarly, the herbicidal potential of the picolinic acid class is well-documented, with various analogues such as 6-indazolyl-2-picolinic acids and 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid demonstrating significant efficacy against various plant species. This research points to the importance of the substituents on the picolinic acid ring in determining biological activity. Without specific studies on this compound, its herbicidal efficacy remains unknown.

Mechanistic Insights and Molecular Target Elucidation

Analysis of Ligand-Receptor Interactions and Binding Affinities

The biological activity of a compound like 6-(4-Ethylthiophenyl)picolinic acid is fundamentally dependent on its interactions with molecular targets within the body, often beginning with the binding of the ligand (the compound) to a specific receptor. nih.gov This receptor-ligand interaction is a critical determinant of the compound's downstream effects. The process of receptor-mediated endocytosis, where the binding of a ligand to a cell surface receptor triggers the internalization of the complex, is a key pathway for the cellular uptake and subsequent action of many therapeutic agents. nih.gov

While specific receptor targets and binding affinities for this compound have not been detailed in available research, the broader class of picolinic acid derivatives are known to act as ligands, particularly in coordination chemistry where they form complexes with metal ions. The nature of the substituent groups on the picolinic acid core, such as the 4-ethylthiophenyl group, would significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for specific receptors.

The engineering of ligands with optimized properties to control internalization and intracellular trafficking is a key area of modern therapeutic development. nih.gov For instance, modifications to a ligand can determine whether the receptor-ligand complex is targeted for lysosomal degradation or recycled back to the cell surface, which has profound implications for the therapeutic outcome. nih.gov

In the context of picolinic acid derivatives, their potential interactions with zinc finger proteins have been investigated. Such interactions could alter the structure and function of these proteins, thereby disrupting cellular processes that are critical for the proliferation of cancer cells or viral replication.

Role of Metal Chelation in the Compound's Biological Activities

A well-established and pivotal characteristic of picolinic acid and its derivatives is their ability to act as efficient metal chelators. nih.gov This property is central to many of their observed biological activities. The picolinic acid structure, with its nitrogen and carboxylic acid groups, allows it to form stable complexes with a variety of metal ions, including iron, copper, zinc, nickel, cadmium, and lead. nih.gov

By chelating these metal ions, picolinic acid can modulate their bioavailability and reactivity within biological systems. This can have a profound impact on numerous cellular processes:

Enzyme Activity: Many enzymes require metal ions as cofactors for their catalytic activity. By sequestering these ions, picolinic acid derivatives can inhibit enzyme function.

Ion Transport: The transport of metal ions across cellular membranes is a tightly regulated process. Picolinic acid can interfere with this process by binding to the ions.

Targeted Alpha Therapy: Polydentate picolinic acid-containing ligands have been evaluated for their ability to chelate actinium-225 (B1199940) (²²⁵Ac), a promising radionuclide for targeted alpha therapy. nih.gov These ligands have shown superior performance in radiolabeling at ambient temperatures compared to the current standard, DOTA. nih.gov

The introduction of different functional groups to the picolinic acid backbone can fine-tune its chelation properties, potentially leading to more potent or selective biological effects. The ethylthiophenyl group in this compound, for example, would alter the electronic and steric environment of the chelating groups, likely influencing its affinity for different metal ions.

Investigation of Structural Requirements for Specific Biological Effects

The biological activity of picolinic acid derivatives is highly dependent on their chemical structure, specifically the nature and position of substituents on the pyridine (B92270) ring. Structure-activity relationship (SAR) studies help to elucidate the structural requirements for specific biological effects.

The parent compound, picolinic acid, consists of a pyridine ring with a carboxylic acid group at the 2-position. The addition of substituents at other positions can dramatically alter the compound's physicochemical properties and, consequently, its biological activity.

For instance, the presence of an ethyl group at the 6-position, as in 6-ethylpicolinic acid, increases the compound's hydrophobicity compared to its methyl-substituted counterpart, 6-methylpicolinic acid. This increased lipophilicity can affect the compound's ability to cross cell membranes. The electronic effects of the substituent also influence the acidity of the carboxylic acid group, which can impact its metal chelation capabilities and interactions with biological targets.

The following table summarizes the properties of several picolinic acid derivatives, highlighting the impact of different substituents:

| Compound Name | Substituent(s) | Key Functional Groups | Noted Properties/Effects |

| 6-Ethylpicolinic acid | Ethyl | -COOH, -CH₂CH₃ | Increased hydrophobic character compared to methyl analog. |

| 6-(4-Cyanophenyl)picolinic acid | 4-Cyanophenyl | -COOH, -CN | Investigated for anticancer and antiparasitic properties; acts as a ligand in coordination chemistry. |

| 6-(4-(Trifluoromethyl)phenyl)picolinic acid | 4-Trifluoromethylphenyl | -COOH, -CF₃ | Lipophilic and electron-withdrawing. |

| 6-Chloro-3-methylpicolinic acid | Chloro, Methyl | -COOH, -Cl, -CH₃ | |

| 6-((Methylsulfonyl)methyl)picolinic acid | (Methylsulfonyl)methyl | -COOH, -SO₂CH₃ |

This table is based on available data for picolinic acid derivatives and aims to illustrate structure-activity relationships. Specific properties for each compound may vary.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. For 6-(4-Ethylthiophenyl)picolinic acid (Chemical Formula: C₁₄H₁₃NO₂S), HRMS would be used to determine its accurate mass. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would be performed to induce fragmentation. The resulting fragmentation pattern provides critical information about the molecule's structure, confirming the connectivity of the picolinic acid, the phenyl ring, and the ethylthio group.

Illustrative HRMS Data Table This table is a hypothetical representation of expected HRMS data for the specified compound.

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | 260.0740 | N/A | N/A | C₁₄H₁₄NO₂S |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR would be essential.

¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to each other. The expected spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) and phenyl rings, as well as the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal, confirming the presence of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl group.

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the aromatic rings.

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule. It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack in the crystal lattice. This information is crucial for understanding the compound's physical properties.

Illustrative Crystallographic Data Table This table is a hypothetical representation of expected crystallographic data for the specified compound.

| Parameter | Value |

|---|---|

| Crystal System | N/A |

| Space Group | N/A |

| a, b, c (Å) | N/A |

| α, β, γ (°) | N/A |

| Volume (ų) | N/A |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds.

FTIR Spectroscopy : The FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=N and C=C stretching vibrations from the aromatic rings, and C-S stretching from the thioether group.

Raman Spectroscopy : Raman spectroscopy would complement the FTIR data, often providing stronger signals for non-polar bonds and symmetric vibrations, such as the S-C₂H₅ and aromatic ring vibrations.

These techniques are highly sensitive to changes in molecular structure and intermolecular interactions.

Illustrative Vibrational Spectroscopy Data Table This table is a hypothetical representation of expected vibrational frequencies for the specified compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H (Carboxylic Acid) | ~3000 (broad) | FTIR |

| C=O (Carboxylic Acid) | ~1700 | FTIR, Raman |

| C=C, C=N (Aromatic) | 1400-1600 | FTIR, Raman |

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Research Sample Quantification

Chromatographic methods are vital for separating the compound from impurities and for quantifying its concentration in research samples.

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The purity would be determined by integrating the area of the main peak relative to any impurity peaks detected by a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, the carboxylic acid group of the molecule would likely need to be derivatized (e.g., by esterification or silylation) to increase its volatility and thermal stability. GC-MS provides excellent separation and combines it with mass spectrometric detection for confident identification of the compound and any volatile impurities.

Illustrative Chromatographic Data Table This table is a hypothetical representation of expected chromatographic data for the specified compound.

| Technique | Column | Mobile Phase/Conditions | Retention Time (min) |

|---|---|---|---|

| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water Gradient with 0.1% Formic Acid | N/A |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Identified Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 6-(4-Ethylthiophenyl)picolinic acid, might interact with a protein target at the atomic level.

Despite the prevalence of this technique in the study of picolinic acid derivatives, specific molecular docking studies detailing the interaction of this compound with identified protein targets have not been found in the reviewed literature. Research on other picolinic acid derivatives has shown their potential to bind to various protein targets, but these findings cannot be directly extrapolated to this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, HOMO/LUMO energies, etc.) and reactivity of molecules. Such calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties.

While DFT studies have been conducted on other picolinic acid derivatives to understand their structural and electronic characteristics nih.gov, no specific DFT calculations for this compound have been identified in the available literature. Therefore, data on its electronic structure, such as orbital energies and molecular electrostatic potential, which are crucial for understanding its reactivity, are not available.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, providing a more dynamic and realistic view of the interactions compared to static docking.

There are no published MD simulation studies specifically focused on the complex formed between this compound and any protein target. While the methodology is well-established for studying the stability of complexes involving picolinic acid analogs, the absence of such a study for the target compound means there is no data on its behavior and stability within a biological environment over time.

Pharmacophore Modeling for Rational Design of New Analogues

Pharmacophore modeling is a crucial step in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to design new, more potent analogues.

No pharmacophore models based on this compound have been described in the scientific literature. The development of such a model would require extensive biological activity data for a series of related compounds, which does not appear to be publicly available for this specific chemical entity.

Future Directions and Research Perspectives for 6 4 Ethylthiophenyl Picolinic Acid

Exploration of New Therapeutic or Agrochemical Applications

The picolinic acid scaffold is a versatile starting point for developing new therapeutic and agrochemical agents. ontosight.ainih.gov While the primary applications of 6-(4-Ethylthiophenyl)picolinic acid are not yet extensively documented, research on related molecules provides a roadmap for future investigation.

Therapeutic Potential: Picolinic acid itself is an endogenous metabolite of tryptophan with neuroprotective, immunological, and anti-proliferative properties. nih.gov Derivatives have been investigated for a range of diseases. For instance, some picolinic acid derivatives show potential as anti-inflammatory, antimicrobial, and antioxidant agents. ontosight.ai Others have been explored for treating viral infections like herpes by targeting zinc finger proteins involved in viral replication. drugbank.com Given that the ethylthiophenyl group can modify properties like lipophilicity, future studies could assess this compound for activity against cancers, viruses, or as a chelating agent to deliver bioactive metals in therapeutic contexts. nih.govpensoft.net A patent has described certain picolinic acid derivatives as useful intermediates for synthesizing compounds aimed at treating respiratory disorders like cystic fibrosis. google.com

Agrochemical Potential: The picolinic acid family includes some of the most effective synthetic auxin herbicides, such as picloram (B1677784) and clopyralid. nih.govinvasiveplantswesternusa.org These compounds function by mimicking the plant hormone auxin, leading to uncontrolled growth and death in susceptible weeds. nih.gov Recent research has focused on creating new picolinate (B1231196) herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.gov The introduction of different substituents onto the picolinic acid ring is a key strategy for discovering novel herbicides. nih.gov Therefore, a significant future direction would be to screen this compound and its analogs for herbicidal activity against various weed species, potentially leading to the development of a new agrochemical product.

Design and Synthesis of Advanced Derivatives with Enhanced Potency or Selectivity

A critical aspect of future research will be the rational design and synthesis of new derivatives of this compound to improve its biological effects. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the molecule's structure to enhance potency and selectivity for a specific biological target.

For example, in the development of new herbicides, researchers synthesized a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds and tested their ability to inhibit the growth of Arabidopsis thaliana. nih.gov This approach revealed that certain substitutions led to significantly higher potency. One derivative, compound V-7, had an IC₅₀ value 45 times lower than the commercial herbicide halauxifen-methyl. nih.gov

A similar strategy could be applied to this compound. Modifications could include altering the ethyl group, changing the position or nature of the sulfur linkage, or adding substituents to either the pyridine (B92270) or phenyl rings. The resulting derivatives would be synthesized and evaluated to build a comprehensive SAR profile. nih.gov

| Derivative Position | Modification Example | Potential Impact on Activity |

| Phenyl Ring | Addition of electron-withdrawing groups (e.g., -CF₃, -CN) | May enhance binding to target proteins and alter metabolic stability. |

| Ethyl Group | Replacement with methyl, propyl, or cyclic groups | Modifies hydrophobicity and steric interactions at the target site. |

| Sulfur Atom | Oxidation to sulfoxide (B87167) or sulfone | Alters polarity and hydrogen bonding capacity. |

| Pyridine Ring | Addition of amino or chloro groups | Can significantly influence herbicidal or therapeutic potency. nih.govnih.gov |

This table presents hypothetical modifications to guide future derivative design based on common strategies in medicinal and agrochemical chemistry.

Investigation of Synergistic Effects with Other Research Compounds

Combining bioactive agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. This is a promising strategy in both medicine and agriculture. For instance, a study on chromium picolinate (a salt of picolinic acid) found that its combination with the drug atorvastatin (B1662188) produced synergistic cardioprotective effects in treating hyperlipidemia in animal models. nih.gov In agrochemicals, herbicides are often used in combination to broaden the spectrum of controlled weeds and manage resistance.

Future research should investigate the potential for this compound to act synergistically with other compounds.

In Medicine: If a therapeutic activity is identified, it could be tested in combination with established drugs (e.g., chemotherapeutic agents or antivirals) to see if it enhances their effects or allows for lower doses, thereby reducing toxicity.

In Agriculture: If found to be an effective herbicide, it could be combined with other herbicides that have different modes of action. This could create a more potent product and help prevent the evolution of herbicide-resistant weeds. invasiveplantswesternusa.org

Development of Novel Analytical Techniques for Research Monitoring

As research on this compound and its derivatives progresses, robust analytical methods will be needed to detect and quantify these compounds in various matrices, such as biological fluids, plant tissues, or environmental samples. High-performance liquid chromatography (HPLC) is a standard and versatile technique for this purpose. helixchrom.com

Methods for analyzing picolinic acid often use reversed-phase columns, like C18, with mobile phases consisting of acetonitrile (B52724) and an acidic buffer. helixchrom.comsielc.com Detection can be achieved using UV spectroscopy or mass spectrometry (MS). For enhanced sensitivity and selectivity, derivatization techniques can be employed. For example, a novel method for quantifying corticosteroids involved derivatizing them with picolinic acid, which improved their detection by 5-10 times in LC-MS analysis. nih.gov Another highly sensitive method for picolinic acid itself involves post-column UV irradiation with zinc acetate (B1210297) as a fluorescent derivatization reagent, achieving a detection limit of 0.30 pmol. nih.gov

Future work would involve developing and validating a specific HPLC or LC-MS/MS method for this compound, optimizing parameters like the column, mobile phase, and detection settings to ensure accurate and reliable measurements for pharmacokinetic, metabolism, or residue studies. affinisep.com

| Analytical Technique | Potential Application for this compound | Key Parameters to Optimize |

| HPLC-UV | Routine quantification in synthesis and formulation studies. | Column type (e.g., C18), mobile phase composition, pH, UV wavelength. helixchrom.com |

| LC-MS/MS | Trace-level quantification in complex matrices (e.g., plasma, soil). | Ionization mode (ESI), selection of parent/daughter ions (SRM), collision energy. nih.gov |

| Capillary Electrophoresis | Analysis of purity and related impurities. | Buffer pH, voltage, capillary coating. |

| NMR Spectroscopy | Structural elucidation of new derivatives and metabolites. | Solvent selection, specific 1D and 2D experiments (COSY, HSQC). |

This table outlines potential analytical methods and key optimization parameters for future research.

Computational-Guided Lead Optimization Strategies

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug and herbicide discovery process. nih.gov These in silico methods allow researchers to predict how a molecule will interact with its biological target, helping to prioritize which derivatives to synthesize and test in the lab. researchgate.net

For this compound, computational approaches can guide its optimization in several ways:

Molecular Docking: If a target protein is known (e.g., the auxin receptor AFB5 for herbicides or a viral enzyme for therapeutics), molecular docking can simulate the binding of potential derivatives. nih.gov This can predict which modifications to the ethylthiophenyl group or the picolinic acid core would improve binding affinity. For instance, docking studies on new picolinic acid-based herbicides showed that the most active compounds fit more tightly into the AFB5 receptor pocket than the commercial herbicide picloram. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data for a series of derivatives is obtained, a 3D-QSAR model can be built. nih.gov This model creates a statistical correlation between the 3D properties of the molecules and their biological activity, which can then be used to predict the potency of new, unsynthesized compounds.

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T), of new derivatives. This helps researchers to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

An integrated approach, where computational predictions are used to guide chemical synthesis and biological testing, represents the most efficient path forward for lead optimization. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-(4-Ethylthiophenyl)picolinic acid, and how can reaction parameters be optimized?

- Answer : The compound’s synthesis likely involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the 4-ethylthiophenyl group to the picolinic acid core. Palladium catalysts (e.g., PdCl₂ adducts with phosphine ligands) are effective for such transformations, as demonstrated in decarboxylative cross-coupling of picolinic acid derivatives . Optimization includes testing ligand-metal ratios (e.g., PCy₃ or PPh₃), solvent systems (DMF or THF), and temperature gradients. Post-synthesis, purification via column chromatography or recrystallization ensures high yield (>90%) and purity (>98%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer : Employ 1H/13C NMR spectroscopy in deuterated solvents (e.g., DMSO-d₆) to verify substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±0.001 Da). For purity, use HPLC with a C18 column and UV detection at 254 nm. Comparative analysis with structurally similar fluorinated picolinic acids (e.g., 3-fluoro-6-hydroxypicolinic acid) validates method robustness .

Q. How should stability studies be designed to assess this compound under varying environmental conditions?

- Answer : Conduct accelerated stability testing by exposing the compound to:

- pH extremes (2.0–9.0) in buffer solutions.

- Temperature gradients (4°C, 25°C, 40°C).

- UV/visible light exposure in controlled chambers.

Monitor degradation via HPLC at regular intervals (0, 7, 14, 30 days). Use FTIR to detect functional group alterations (e.g., carboxylic acid oxidation) .

Advanced Research Questions

Q. How can contradictions in catalytic activity data be resolved when using this compound as a ligand in transition-metal complexes?

- Answer : Contradictions often arise from variable coordination modes or solvent-dependent ligand-metal binding. Address this by:

- Performing UV-Vis titration to determine binding constants (Kd) under different solvent conditions.

- Using EPR spectroscopy to monitor metal oxidation states and ligand-field effects.

- Comparing catalytic efficiency with structurally analogous ligands (e.g., 6-ethynylpicolinic acid) to isolate steric/electronic contributions .

Q. What experimental strategies are effective for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Answer : Combine surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Validate findings with molecular docking simulations (AutoDock Vina) to predict binding poses in active sites. For cellular studies, use fluorescence microscopy with a tagged derivative (e.g., BODIPY-labeled) to track sublocalization .

Q. How can computational modeling enhance the prediction of this compound’s reactivity in novel catalytic systems?

- Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map reaction pathways, including activation energies for bond formation/cleavage. Compare computed intermediates with in situ IR spectroscopy data. Validate catalytic turnover frequencies (TOFs) experimentally under varying pressures and temperatures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentrations). Mitigate by:

- Standardizing assay protocols (e.g., fixed incubation times, uniform cell densities).

- Conducting dose-response curves (IC₅₀/EC₅₀) across multiple replicates.

- Cross-referencing with structurally similar compounds (e.g., 4-difluoromethoxy-picolinic acid) to identify structure-activity relationships (SARs) .

Methodological Best Practices

Q. What precautions are essential when handling this compound in air-sensitive reactions?

- Answer : Use Schlenk-line techniques or gloveboxes (O₂ < 0.1 ppm) to prevent oxidation. For catalytic reactions, pre-dry solvents (e.g., molecular sieves for DMF) and degas solutions via freeze-pump-thaw cycles. Monitor reaction progress with GC-MS to detect byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.